2-(Chloromethyl)-6-fluoronaphthalene
Description
2-(Chloromethyl)-6-fluoronaphthalene is a halogenated naphthalene derivative with a chloromethyl (-CH2Cl) group at position 2 and a fluorine atom at position 5. The chloromethyl group enhances reactivity for alkylation or nucleophilic substitution, while the fluorine atom modulates electronic properties and metabolic stability .
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClF |
|---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
2-(chloromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 |
InChI Key |
OGQHVZOLFIAWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoronaphthalene typically involves the chloromethylation of 6-fluoronaphthalene. This can be achieved through the reaction of 6-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) moiety undergoes nucleophilic substitution under various conditions. In Pd-catalyzed reactions, this group participates in allylative dearomatization when treated with Grignard reagents. Key findings include:
-
Catalyst System : Pd(PPh₃)₄ achieves full chemoselectivity at 0.1 mol% loading in 2-methyltetrahydrofuran (2-Me-THF) due to solvent polarity and steric effects .
-
Reaction Time : Reactions complete in ≤15 minutes at ambient temperature, avoiding rearomatization side products .
-
Scope : Electron-donating (e.g., -Me, -Et) and withdrawing (e.g., -CF₃) para-substituents on the naphthalene ring do not significantly affect yields (>90% isolated) .
Radiofluorination via Diaryliodonium Salts
Microfluidic techniques enable efficient incorporation of ¹⁸F isotopes for positron emission tomography (PET) tracer synthesis. Critical parameters from optimized protocols :
| Entry | Precursor | Solvent | Temp (°C) | Residence Time (s) | RCY (%) |
|---|---|---|---|---|---|
| 17 | Iodonium-10a | DMF | 140 | 236 | 28 |
| 18 | Iodonium-10b | DMF | 140 | 236 | 30 |
Key Observations :
-
DMF outperforms acetonitrile (MeCN) as a solvent, enhancing radiochemical yields (RCY) by 40% .
-
Elevated temperatures (>160°C) reduce selectivity due to competing decomposition pathways .
Functional Group Interconversion
The chloromethyl group can be oxidized or reduced to access derivatives:
-
Reduction : Lithium aluminum hydride (LiAlH₄) converts -CH₂Cl to -CH₃, though direct evidence requires further validation .
-
Oxidation : Chromium trioxide (CrO₃) in acidic media likely oxidizes the naphthalene ring to quinones, a pathway observed in related chloromethylnaphthalenes .
Limitations and Challenges
-
Steric Hindrance : Ortho-substituted aryl groups on the naphthalene ring inhibit Pd-catalyzed substitutions .
-
Solvent Sensitivity : Polar aprotic solvents (e.g., 2-Me-THF) are essential for maintaining catalyst activity at low loadings .
This reactivity profile positions 2-(chloromethyl)-6-fluoronaphthalene as a versatile intermediate for medicinal chemistry and materials science, particularly in radiotracer development and catalytic dearomatization strategies .
Scientific Research Applications
Precursor for Drug Development
Due to its biological activity, 2-(Chloromethyl)-6-fluoronaphthalene serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules used in therapeutic applications.
Case Study: Anticancer Activity
A notable study investigated the compound's potential in anticancer therapies. In vitro tests demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines, suggesting its utility in developing new cancer treatments.
Polymer Synthesis
In material science, this compound is utilized in synthesizing functional polymers. Its reactive chloromethyl group allows for easy incorporation into polymer chains, enhancing the material's properties such as thermal stability and chemical resistance.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal performance. This has implications for developing advanced materials used in electronics and coatings.
Synthetic Organic Chemistry
The compound's unique structure facilitates various synthetic pathways, making it a valuable intermediate in organic synthesis. It can undergo reactions such as:
- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles, leading to new compounds with diverse functionalities.
- Fluorination Reactions : The fluorine atom can participate in electrophilic reactions, further modifying the compound's reactivity profile .
Research Insights
Recent studies highlight the compound's potential as a building block for developing new materials and pharmaceuticals:
- Biological Activity : Investigations into its biological activity suggest that compounds similar to this compound may exhibit varied reactivity profiles based on their substituents, influencing their application in medicinal chemistry.
- Synthetic Versatility : The compound's ability to engage in multiple reaction pathways makes it a subject of interest for researchers aiming to develop novel synthetic strategies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoronaphthalene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Comparison with Similar Compounds
Toxicological and Environmental Considerations
- Fluorinated derivatives generally exhibit lower bioaccumulation than chlorinated/brominated analogs due to stronger C-F bonds .
Biological Activity
2-(Chloromethyl)-6-fluoronaphthalene is a halogenated aromatic compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure, characterized by a chloromethyl group and a fluorine atom on the naphthalene ring, imparts distinctive chemical properties that enhance its biological activity. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound's reactivity is significantly influenced by its halogen substituents. The chloromethyl group exhibits electrophilic characteristics, making it susceptible to nucleophilic substitution reactions. This property allows for the formation of various derivatives that may possess enhanced biological activities compared to their non-halogenated counterparts.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, with preliminary studies indicating potential antifungal properties. Derivatives synthesized from this compound have shown efficacy against fungal strains such as Candida albicans and other pathogenic fungi. The presence of halogen atoms appears to enhance these interactions, suggesting a structure-activity relationship (SAR) that warrants further exploration.
Antifungal Activity
A study evaluated the antifungal potential of derivatives derived from this compound against Candida albicans. The results indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings suggest that modifications to the chloromethyl and fluorine substituents can impact the biological efficacy of the compounds.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the generation of functionalized naphthalene derivatives that may possess diverse biological activities. For instance, researchers have reported successful reactions yielding high conversions and selectivity towards desired products in under 15 minutes using optimized conditions .
Data Table: Biological Activity of Derivatives
| Compound Name | Structure Characteristics | Antifungal Activity (MIC µg/mL) | Key Differences |
|---|---|---|---|
| This compound | Chloromethyl & Fluorine | 10-50 | Unique halogenated structure |
| 1-(Chloromethyl)naphthalene | Lacks Fluorine | >100 | Different reactivity profile |
| 2-(Bromomethyl)naphthalene | Contains Bromine | >100 | Different nucleophilic behavior |
| 4-Fluoronaphthalene | No Chloromethyl Group | >100 | Lacks chloromethyl group; less reactive |
The mechanisms underlying the biological activity of this compound derivatives involve several pathways:
- Nucleophilic Attack : The electrophilic nature of the chloromethyl group facilitates nucleophilic attack by cellular components, potentially leading to disruption of cellular processes.
- Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes in fungal metabolism, contributing to their antifungal effects.
- Alteration of Membrane Integrity : Halogenated compounds often interact with lipid membranes, which may disrupt membrane integrity and lead to cell death.
Q & A
Basic: What are the recommended analytical methods to confirm the structural integrity and purity of 2-(Chloromethyl)-6-fluoronaphthalene?
Answer:
To ensure structural fidelity and purity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., chloromethyl and fluorine groups) on the naphthalene backbone. Compare chemical shifts with analogous compounds like 2-chloronaphthalene derivatives .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection to quantify purity, using environmental-grade standards (e.g., chloronaphthalene standards) as benchmarks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and isotopic patterns, critical for distinguishing halogenated analogs .
Advanced: How can researchers design controlled exposure studies to assess systemic toxicity while minimizing bias?
Answer:
Key considerations include:
- Randomization and Allocation Concealment : Administer doses via oral or inhalation routes (common for naphthalene analogs) using stratified randomization to balance groups by weight/species .
- Outcome Metrics : Monitor systemic effects (hepatic, renal, respiratory) using histopathology and biomarkers (e.g., serum ALT for liver toxicity) .
- Bias Mitigation : Adhere to risk-of-bias criteria, such as reporting all outcomes and ensuring blinding during data collection . For example, studies with ≥3 "yes" responses to bias questionnaires (Table C-6/C-7) should be prioritized for meta-analysis .
Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?
Answer:
- Synthetic Pathway : Start with fluoronaphthalene derivatives (e.g., 6-fluoronaphthalene) and introduce chloromethyl groups via Friedel-Crafts alkylation or radical chlorination. Purify intermediates using column chromatography .
- Intermediate Validation : Use FT-IR to track functional groups (e.g., C-Cl stretches at 550–750 cm) and GC-MS to confirm intermediate purity .
Advanced: How can contradictory data on metabolic pathways of halogenated naphthalenes be resolved?
Answer:
- In Vitro Models : Use hepatic microsomes (human/rodent) to compare Phase I metabolism (e.g., cytochrome P450-mediated oxidation) and Phase II conjugation (e.g., glutathione adducts) .
- Bioanalytical Methods : Employ LC-MS/MS to detect metabolites, ensuring sensitivity for halogen-specific fragmentation patterns .
- Data Reconciliation : Cross-validate findings against toxicokinetic parameters (e.g., half-life, AUC) from controlled exposure studies .
Basic: What environmental fate studies are relevant for assessing this compound’s persistence?
Answer:
- Degradation Studies : Conduct photolysis experiments under UV light (λ = 254 nm) to simulate sunlight-driven degradation in water/soil .
- Partitioning Analysis : Measure log (octanol-water coefficient) to predict bioaccumulation potential, referencing methods for chloronaphthalenes .
Advanced: What genomic toxicity assays are suitable for evaluating mutagenic risks?
Answer:
- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
- Comet Assay : Assess DNA damage in mammalian cell lines (e.g., HepG2) exposed to sub-cytotoxic concentrations .
- Transcriptomic Profiling : RNA-seq can identify dysregulated pathways (e.g., oxidative stress response) linked to halogenated aromatic compounds .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage Conditions : Store in amber vials at −20°C under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .
- Waste Management : Segregate halogenated waste and use licensed facilities for incineration to avoid environmental release .
Advanced: What computational tools predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging crystal structures (PDB: 1OG5) .
- QSAR Modeling : Apply quantitative structure-activity relationship models trained on chloronaphthalene toxicity data to estimate EC values .
Basic: How are occupational exposure limits (OELs) derived for halogenated naphthalenes?
Answer:
- Threshold Estimation : Use NOAEL/LOAEL data from inhalation studies (Table B-1) and apply uncertainty factors (e.g., 10-fold for interspecies differences) .
- Biomonitoring : Measure urinary metabolites (e.g., chloromethyl-glucuronides) in occupationally exposed cohorts .
Advanced: What strategies address gaps in toxicity data for structurally novel halogenated aromatics?
Answer:
- Read-Across Approaches : Extrapolate data from structurally similar compounds (e.g., 2-methylnaphthalene) while adjusting for halogen-specific reactivity .
- High-Throughput Screening (HTS) : Use ToxCast assays to prioritize endpoints (e.g., estrogen receptor binding) for targeted in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
